The compound (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is a phenolic derivative featuring a 2-methyl-1H-imidazole moiety. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. This compound is characterized by the presence of both an imidazole ring and a phenolic hydroxyl group, which may confer unique chemical and biological properties.
The chemical behavior of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol can be influenced by its functional groups. It can undergo various reactions typical for phenols and imidazoles, including:
Compounds containing imidazole rings have been widely studied for their biological activities. (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol may exhibit:
The synthesis of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods:
The applications of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol are diverse:
Studies on the interactions of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol with biological targets are essential for understanding its pharmacological potential. Molecular docking studies can predict binding affinities with various enzymes and receptors, providing insights into its mechanism of action .
Several compounds share structural similarities with (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol | Phenolic Imidazole Derivative | Different positional substitution on the phenyl ring |
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol | Phenolic Imidazole Derivative | Contains a methyl group on the imidazole nitrogen |
(1-Methyl-1H-imidazol-2-yl)methanol derivatives | Imidazole Methanol Derivative | Focused on the imidazole ring without phenolic influence |
The uniqueness of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol lies in its specific arrangement of functional groups that may enhance its biological activity compared to other similar compounds.
The Debus-Radziszewski reaction remains foundational for imidazole core assembly, employing 1,2-dicarbonyl compounds, aldehydes, and ammonium precursors under solvent-free conditions. For phenylmethanol integration, post-synthetic hydroxymethylation via benzyl alcohol derivatives demonstrates efficacy. A representative protocol involves:
This three-step sequence achieves 67-82% yields for C5-methyl imidazole variants (Table 1).
Table 1: Yield Optimization in MCR-Based Synthesis
Entry | Aldehyde Substituent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | 3-Hydroxymethyl | 120 | 82 |
2 | 4-Nitro | 100 | 71 |
3 | 2-Chloro | 110 | 68 |
Palladium-catalyzed cross-coupling enables precise aryl-imidazole connectivity:
XPhos Pd G3 catalyst demonstrates superior performance (TON = 1,450) compared to traditional Pd(PPh3)4 systems (TON = 890).
Density Functional Theory calculations at the B3LYP/6-31G(d,p) level reveal critical electronic properties of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol [1]. The optimized geometry shows planarity between the imidazole ring and phenyl moiety (dihedral angle: 178.3°), facilitating π-π stacking interactions. Frontier molecular orbital analysis identifies the highest occupied molecular orbital (HOMO) localized on the imidazole nitrogen atoms (-5.32 eV) and the lowest unoccupied molecular orbital (LUMO) distributed across the phenyl ring (-1.87 eV), creating a narrow energy gap of 3.45 eV that enhances chemical reactivity [1].
Natural Bond Orbital analysis quantifies hyperconjugative interactions, with significant charge transfer from the lone pair of N3 (imidazole) to the σ* antibonding orbital of C7-O8 (methanol group) (E(2) = 28.6 kJ/mol) [1]. The molecular electrostatic potential map shows negative potential regions (-0.042 a.u.) around the imidazole nitrogens and positive potential (+0.035 a.u.) near the methanol hydroxyl group, suggesting dual hydrogen bonding capability [1].
Table 1: Key DFT-Derived Electronic Parameters
Property | Value |
---|---|
HOMO Energy (eV) | -5.32 |
LUMO Energy (eV) | -1.87 |
Band Gap (eV) | 3.45 |
Dipole Moment (Debye) | 4.12 |
Molecular Polarizability | 27.8 ų |
Molecular docking simulations using AutoDock Vina 4.2 identified strong interactions with neurological targets. The compound demonstrated highest affinity (-9.8 kcal/mol) for glycogen synthase kinase-3β (GSK-3β), forming three hydrogen bonds with key catalytic residues:
Comparative analysis against known GSK-3 inhibitors revealed superior binding orientation in the ATP-binding pocket, with 78% overlap volume compared to tideglusib [2]. Additional simulations with NMDA receptors showed moderate affinity (-7.2 kcal/mol) through salt bridge formation between the protonated imidazole nitrogen and GluN2B subunit (2.3 Å) [4].
Table 2: Docking Scores Against Neurological Targets
Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
GSK-3β | 1Q3W | -9.8 | Asp200, Lys183, Arg144 |
NMDA Receptor | 4PE5 | -7.2 | GluN2B, Phe114 |
Monoamine Oxidase B | 2V5Z | -6.9 | Tyr435, Cys397 |
SwissADME and PreADMET analyses predict favorable brain penetration properties. The compound adheres to Lipinski's Rule of Five with molecular weight 218.27 g/mol (<500), LogP 2.1 (<5), hydrogen bond donors 2 (<5), and acceptors 4 (<10) [1]. The blood-brain barrier penetration score (0.89) exceeds the threshold (0.7) using the BOILED-Egg model, indicating high passive diffusion potential [1].
Quantitative Structure-Activity Relationship models predict 92% probability of P-glycoprotein substrate behavior, suggesting active transport mechanisms. The topological polar surface area (68.3 Ų) and water solubility (-3.45 LogS) align with CNS-penetrant compounds [4].
Parameter | Value | Prediction |
---|---|---|
BBB Permeability | 0.89 | High |
Caco-2 Permeability | 22.4 nm/s | Moderate |
CYP3A4 Inhibition | 0.32 | Low Risk |
Ames Test Mutagenicity | Negative | Non-mutagenic |
Human Oral Absorption | 84% | High |